Welcome to the BenchChem Online Store!
molecular formula C6H9NO2 B2853635 Azepane-2,4-dione CAS No. 29520-88-5

Azepane-2,4-dione

Cat. No. B2853635
M. Wt: 127.143
InChI Key: IRSLHFZTRANCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183365B2

Procedure details

A solution of 10% aqueous HCl (17 mL) was added to an acetone solution (70 mL) of the 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one (2.5 g, 16 mmol) from Example 1 at 25° C. The reaction mixture was stirred for 12 hours. The acetone was removed in vacuo, and the resulting mixture was extracted with CH2Cl2 (10×15 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to afforded the crude product as a yellow solid. Purification by flash column chromatography (silica, 10% MeOH/EtOAc) afforded azepane-2,4-dione (2.03 g, 100%) as a white solid: 1H NMR (400 MHz, CDCl3) d 7.55 (s, NH), 3.47 (s, 2H), 3.40 (m,), 2.59 (t, J=6.8 Hz, 2H), 1.96 (m, 2H); 13C NMR (100 MHz, CDCl3) d 202.5, 169.5, 51.9, 43.2, 40.8, 27.6; IR (KBr) nmax 3213, 3105, 2942, 1702, 1671, 1482, 1412, 1348 cm−1; HRMS (ESI) m/z calcd for C6H9NO2Na: 150.0525. found: 150.0507.
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5]1[CH2:11][CH2:10][CH2:9][NH:8][C:7](=[O:12])[CH:6]=1)C>CC(C)=O>[NH:8]1[CH2:9][CH2:10][CH2:11][C:5](=[O:4])[CH2:6][C:7]1=[O:12]

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC1=CC(NCCC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with CH2Cl2 (10×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afforded the crude product as a yellow solid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 10% MeOH/EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1C(CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.